molecular formula C27H28O14 B12401216 7-O-Primverosylpseudobaptigenin

7-O-Primverosylpseudobaptigenin

Cat. No.: B12401216
M. Wt: 576.5 g/mol
InChI Key: POGLAVZYQJSCFH-MUCJXJSVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

7-O-Primverosylpseudobaptigenin is primarily obtained through natural extraction rather than synthetic routes. It is isolated from the alcoholic extract of the roots of the Amur maackia . The extraction process involves the use of solvents such as ethanol to extract the compound from the plant material.

Industrial Production Methods

Currently, there are no well-documented industrial production methods for this compound. The compound is mainly produced through natural extraction from plant sources.

Chemical Reactions Analysis

Types of Reactions

7-O-Primverosylpseudobaptigenin, being a flavonoid, can undergo various chemical reactions typical of this class of compounds. These reactions include:

    Oxidation: Flavonoids can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert flavonoids to their corresponding dihydroflavonoids.

    Substitution: Substitution reactions can occur on the aromatic rings of flavonoids, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of flavonoids include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydroflavonoids.

Scientific Research Applications

7-O-Primverosylpseudobaptigenin has several scientific research applications, including:

Comparison with Similar Compounds

7-O-Primverosylpseudobaptigenin is unique among flavonoids due to its specific glycosylation pattern. Similar compounds include:

    Daidzein: Another isoflavone with similar biological activities.

    Genistein: Known for its antioxidant and anticancer properties.

    Formononetin: Another isoflavone with hepatoprotective effects.

    Afromosin: Similar in structure and function to this compound .

These compounds share similar biological activities but differ in their specific glycosylation patterns and molecular structures, which can influence their bioavailability and efficacy.

Properties

Molecular Formula

C27H28O14

Molecular Weight

576.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H28O14/c28-15-8-36-26(24(33)21(15)30)37-9-19-22(31)23(32)25(34)27(41-19)40-12-2-3-13-17(6-12)35-7-14(20(13)29)11-1-4-16-18(5-11)39-10-38-16/h1-7,15,19,21-28,30-34H,8-10H2/t15-,19-,21+,22-,23+,24-,25-,26+,27-/m1/s1

InChI Key

POGLAVZYQJSCFH-MUCJXJSVSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O

Origin of Product

United States

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